3,3'-Dichlorobenzidine sulphate

Genetic toxicology Ames test Structure-activity relationship

Procure 3,3'-Dichlorobenzidine sulphate (CAS 64414-68-2) for your pigment synthesis or toxicology reference program. This 1:1 sulfate salt delivers critical advantages over the free base and hydrochloride forms: direct dissolution in tetrazotisation media eliminates solvent-exchange steps, while mineral acid recrystallization without organic solvents (US Patent 2,123,710) minimizes monoazo by-products for superior pigment shade and lightfastness. As the most potent mutagen in the 3,3'-disubstituted benzidine series—~7.6-fold higher than benzidine in TA98 with S9 activation and uniquely direct-acting without metabolic activation—compound-specific OELs and analytical standards are essential. Insist on certificate-of-analysis documentation confirming identity and purity; cross-contamination with the 3,5,3'-trichlorobenzidine congener can bias hazard assessments. For environmental monitoring programs, validate dual-matrix methods (water + sediment) with detection limits resolving the EPA water quality criterion of 0.021 µg/L.

Molecular Formula C12H12Cl2N2O4S
Molecular Weight 351.2 g/mol
CAS No. 64414-68-2
Cat. No. B13800206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Dichlorobenzidine sulphate
CAS64414-68-2
Molecular FormulaC12H12Cl2N2O4S
Molecular Weight351.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.OS(=O)(=O)O
InChIInChI=1S/C12H10Cl2N2.H2O4S/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;1-5(2,3)4/h1-6H,15-16H2;(H2,1,2,3,4)
InChIKeyHOVPEOYZHDRTFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3'-Dichlorobenzidine Sulphate (CAS 64414-68-2): Chemical Identity, Regulatory Status, and Industrial Role


3,3'-Dichlorobenzidine sulphate (CAS 64414-68-2) is the 1:1 sulfate salt of 3,3'-dichlorobenzidine (DCB), a chlorinated aromatic amine belonging to the 3,3'-disubstituted benzidine class [1]. With molecular formula C₁₂H₁₂Cl₂N₂O₄S and a molecular weight of 351.2 g/mol, the compound is a white crystalline powder that serves as the key diazo intermediate in the manufacture of diarylide yellow pigments (Pigment Yellow 12, 13, 14, 17, and 83), which account for approximately 27% of total organic pigment production globally [2][3]. DCB and its salts are classified as Group 2B carcinogens by IARC and as Group B2 (probable human carcinogen) by the U.S. EPA, with an oral slope factor of 4.5 × 10⁻¹ per mg/kg-day [4]. The compound is listed on priority pollutant lists worldwide, and its industrial handling is subject to stringent occupational exposure controls [5].

Why Generic Substitution of 3,3'-Dichlorobenzidine Sulphate with Other Benzidine Congeners or Salt Forms Is Scientifically Unjustified


Although 3,3'-dichlorobenzidine sulphate belongs to the benzidine family of aromatic diamines, its biological activation pathways, mutagenic potency, pharmacokinetic distribution, and physicochemical handling properties diverge sharply from those of its closest structural analogs—including benzidine, 3,3'-dimethylbenzidine (o-tolidine), and 3,3'-dimethoxybenzidine (o-dianisidine)—as well as from other salt forms of DCB itself [1][2]. The 3,3'-dichloro substitution pattern imparts a distinct electronic and steric profile that alters cytochrome P450 activation efficiency, direct-acting mutagenicity in the Ames assay, and in vivo tissue distribution compared to the unsubstituted or alkyl/alkoxy-substituted congeners [3]. Furthermore, the sulfate salt form confers specific solubility, purification, and formulation advantages that are absent in the free base (CAS 91-94-1, water solubility 3.1 mg/L) or the dihydrochloride salt (CAS 612-83-9) [4]. Consequently, interchanging DCB sulphate with any congener or alternative salt form without revalidation of the downstream synthetic process, toxicological profile, or analytical method introduces material risk to product quality, regulatory compliance, and occupational safety.

Quantitative Differentiation Evidence for 3,3'-Dichlorobenzidine Sulphate vs. Closest Analogs


Mutagenic Potency in Ames TA98 with Hepatic S9 Activation: 7.6-Fold Higher Than Benzidine

In a head-to-head Ames mutagenicity study using Salmonella typhimurium strain TA98 with hepatic S9 from untreated rats, 3,3'-dichlorobenzidine (DCB) produced 601 ± 101 His⁺ revertants per plate, compared to only 79 ± 25 revertants per plate for benzidine (BZ)—a 7.6-fold difference in mutagenic potency [1]. When microsomal activation was used instead of S9, DCB still exceeded benzidine (345 ± 55 vs. 226 ± 30 revertants/plate; 1.5-fold). A separate comparative study ranked the relative mutagenicities of parent amines for TA98 as: 3,3'-dichlorobenzidine >> 3,3'-dimethoxybenzidine > benzidine > 3,3'-dimethylbenzidine [2]. Furthermore, DCB was the most mutagenic of four benzidines (DCB, benzidine, o-tolidine, o-dianisidine) tested under cytochrome P-450-catalyzed activation conditions [3]. This potency rank order has critical implications for occupational exposure risk assessment: if a laboratory or production facility substitutes DCB with benzidine based on perceived structural similarity, the actual mutagenic hazard of the substitute may be over 7-fold lower, leading to a potentially false sense of safety or, conversely, incorrect hazard banding if DCB potency is underestimated.

Genetic toxicology Ames test Structure-activity relationship Benzidine congeners Cytochrome P450 activation

Unique Direct-Acting Mutagenicity Without Exogenous Metabolic Activation

In a comparative mutagenicity study of benzidine analogs using Salmonella typhimurium TA-98 and TA-100 with a mouse liver enzyme preparation, 3,3'-dichlorobenzidine was the only compound among all tested benzidine congeners that exhibited mutagenicity without the mammalian enzyme factor (S9) [1]. This finding was corroborated by Messerly et al., who reported that with the exception of 3,3'-dichlorobenzidine in TA98, little or no mutagenicity was observed across the benzidine analog series when tested without S9 activation, and that DCB was significantly more mutagenic than all other compounds tested in TA100 with S9 [2]. A later study confirmed that 3,3'-dichlorobenzidine-2HCl was directly mutagenic to TA98 in the absence of S9 mix, further validating this unique property across salt forms [3]. This direct-acting mutagenicity indicates that DCB can be bioactivated by mechanisms endogenous to the bacterial tester strain itself—likely involving peroxidative pathways—whereas benzidine, 3,3'-dimethylbenzidine, and 3,3'-dimethoxybenzidine require exogenous mammalian enzyme supplementation to produce a mutagenic response in the same assay system.

Direct mutagen Ames test Metabolic activation-independent Benzidine congeners TA98

Pharmacokinetic Differentiation: 30- to 42-Fold Lower Urinary Bladder Exposure Versus Benzidine in Dogs

In a comparative in vivo kinetic study, rats, dogs, and monkeys received intravenous injections of 0.2 mg/kg of either benzidine-¹⁴C or 3,3'-dichlorobenzidine-¹⁴C. In dogs, the concentrations of radioactivity in urine and urinary bladder tissue within the first few hours post-administration were, on average, 30-fold and 42-fold higher, respectively, following benzidine administration compared to 3,3'-dichlorobenzidine [1]. This dramatic difference was specific to the dog; no comparable divergence was observed in rats or monkeys. Additionally, in monkeys, unchanged 3,3'-dichlorobenzidine was detectable in urine during the first hours after application, whereas benzidine was excreted practically only as metabolites (primarily N-acetylated compounds). The nearly complete elimination of radioactivity within 7 days was observed for both compounds across all species. These data demonstrate that despite close structural homology, DCB and benzidine exhibit profoundly different pharmacokinetic profiles in the canine model—the species most relevant to aromatic amine-induced bladder carcinogenesis—with DCB showing substantially lower exposure to the target organ (urinary bladder).

Toxicokinetics Urinary bladder Benzidine In vivo distribution Species comparison

Sulfate Salt Purification Advantage: Recrystallization to High Purity for Azo Dyestuff Synthesis

United States Patent 2,123,710 (1938) discloses a commercially practicable method for purifying crude 3,3'-dichlorobenzidine sulfate to a condition of high purity specifically advantageous for the manufacture of azo dyestuffs [1]. The process involves dissolving crude dichlorobenzidine sulfate at approximately 90°C in 36-40% sulfuric acid (preferably 39%), followed by controlled cooling to 25-30°C and dilution with water to reduce acid concentration to 0.5-20%, yielding substantially pure 3,3'-dichlorobenzidine sulfate with approximately 95% recovery. This purification pathway exploits the unique solubility behavior of the sulfate salt in mineral acid solutions of critical concentration—a property not equally accessible with the hydrochloride salt, which requires different acid concentration parameters, or the free base form, which necessitates volatile organic solvents and isolation of the toxic free amine [1]. The patent explicitly notes that purification via the sulfate salt avoids isolation of the toxic benzidine base and uses only inexpensive mineral acid rather than volatile organic solvents, providing both safety and economic advantages for industrial-scale procurement and processing.

Salt purification Recrystallization Pigment intermediate Mineral acid salt Process chemistry

Environmental Fate Differentiator: Ultra-Short Photolytic Half-Life in Water vs. Sediment-Bound Persistence

3,3'-Dichlorobenzidine exhibits an exceptionally short photolytic half-life in water of approximately 90 seconds when exposed to natural sunlight, with the chemical breaking down rapidly through photodechlorination [1]. In air and sunshine, the half-life extends to approximately 9.7 hours [1]. This contrasts sharply with its behavior in soil and sediment systems, where the compound may persist for several months due to strong sorption (log Koc ranging from 2.86 to 4.67 across different soil types) [2][3]. An 11-year field study at Lake Macatawa confirmed that DCB concentrations in the water phase ranged from non-detectable to approximately 1,300 times the EPA water quality criterion (0.021 µg/L), while sediment concentrations reached almost 70 mg/kg [4]. Critically, the study also demonstrated that DCB undergoes transformation in natural sediments to benzidine—a congener substantially more toxic to humans—which was found at up to 12,300 times above EPA guidelines (0.000086 µg/L) [4]. This environmental behavior creates a unique risk profile: DCB itself is photolabile and short-lived in sunlit surface waters, but its strong sediment binding (high log Koc) and potential for reductive transformation to the more toxic benzidine in anoxic sediments demand differentiated environmental monitoring strategies compared to more water-persistent aromatic amines.

Photolysis Environmental fate Half-life Surface water Sediment binding

Solubility and Formulation Differentiation: Sulfate Salt vs. Free Base for Aqueous Process Compatibility

The sulfate salt form of 3,3'-dichlorobenzidine provides meaningfully enhanced aqueous solubility compared to the free base, which is a critical parameter for the industrial diazotization step in pigment manufacturing. The free base (CAS 91-94-1) has a measured water solubility of only 3.1 mg/L at 25°C and is described as barely soluble in water, often requiring supply as a wet paste [1][2]. In contrast, the sulfate salt is classified as a halogenated acidic organic salt with materials in this group being generally soluble in water, yielding solutions with moderate hydrogen ion concentrations and pH below 7.0 [3]. The predicted water solubility of the sulfate salt (as the dihydrogen bis(sulphate) analog) is approximately 14 mg/L (0.014 g/L) based on ALOGPS modeling, representing a roughly 4.5-fold increase over the free base [4]. This enhanced aqueous compatibility, combined with the salt's ability to generate acidic solutions that facilitate the subsequent tetrazotisation reaction directly in the same aqueous medium, provides a tangible process advantage: the sulfate salt can be directly dissolved in the mineral acid medium used for diazotization without the solvent-change or paste-handling steps that the free base form necessitates [5].

Aqueous solubility Salt form selection Formulation Diazotization Pigment synthesis

High-Value Application Scenarios Where 3,3'-Dichlorobenzidine Sulphate Differentiation Drives Procurement Decisions


Diarylide Yellow Pigment Manufacturing: Where Salt Purity and Aqueous Processability Are Non-Negotiable

In the industrial synthesis of Pigment Yellow 12, 13, 14, 17, and 83—which collectively represent approximately 27% of global organic pigment output—3,3'-dichlorobenzidine sulphate serves as the exclusive diazo component [1]. The sulfate salt's ability to be purified to high quality via mineral acid recrystallization without organic solvents (US Patent 2,123,710) ensures that the diazotization step proceeds with minimal monoazo or colored by-product formation, which is critical for achieving target pigment shade, lightfastness, and color intensity specifications [2]. The aqueous solubility profile of the sulfate salt allows direct dissolution in the sulfuric acid medium used for tetrazotisation, eliminating the solvent exchange and paste-handling steps that the free base (water solubility 3.1 mg/L) would otherwise require [3]. For pigment manufacturers, procuring the sulfate salt rather than the free base or hydrochloride salt directly impacts batch-to-batch color consistency, process cycle time, and solvent management costs.

Genetic Toxicology and Occupational Health Hazard Banding: Compound-Specific Risk Assessment

Regulatory toxicology laboratories and occupational health programs conducting hazard banding for aromatic amine intermediates cannot rely on generic benzidine-class read-across. The evidence demonstrates that 3,3'-dichlorobenzidine exhibits ~7.6-fold higher mutagenic potency than benzidine in TA98 with S9 activation (601 vs. 79 revertants/plate) [1], is uniquely direct-acting mutagenic without exogenous metabolic activation unlike all other tested benzidine congeners [2], and displays a profoundly different toxicokinetic profile with 30-42x lower urinary bladder exposure than benzidine in the dog model [3]. These three orthogonal lines of evidence compel compound-specific occupational exposure limits (OELs) and biological monitoring strategies. Procurement of DCB sulphate for in-house toxicology reference standard programs must be accompanied by certificate-of-analysis documentation confirming identity and purity, as cross-contamination with the more potent 3,5,3'-trichlorobenzidine congener—reported as the most potent benzidine derivative in TA98 —could significantly bias hazard assessment outcomes.

Environmental Monitoring Program Design: DCB-Specific Sampling and Analytical Method Validation

Environmental consulting firms and regulatory agencies designing surface water and sediment monitoring programs around dye and pigment manufacturing facilities must account for 3,3'-dichlorobenzidine's biphasic environmental fate. The compound's photolytic half-life in sunlit surface water is approximately 90 seconds [1], meaning that water-column grab samples may yield false negatives if not collected with appropriate light exclusion and preservation. Conversely, the compound's high log Koc (2.86–4.67) drives strong partitioning to sediments [2], where it persists for months and undergoes reductive transformation to benzidine—detected at up to 12,300 times above EPA guidelines in field studies [3]. Analytical method development and procurement of DCB sulphate reference standards must therefore support dual-matrix validation (water + sediment) with detection limits capable of resolving the EPA water quality criterion of 0.021 µg/L for DCB and 0.000086 µg/L for its transformation product benzidine [3].

Academic Structure-Activity Relationship (SAR) Studies: Benzidine Congener Reference Standard

Research groups investigating structure-mutagenicity relationships among benzidine congeners require authenticated 3,3'-dichlorobenzidine sulphate as a critical reference compound. The established SAR hierarchy—where mutagenicity in TA98 correlates with decreased basicity of the parent aniline and follows the order 3,3'-dichlorobenzidine >> 3,3'-dimethoxybenzidine > benzidine > 3,3'-dimethylbenzidine [1]—positions DCB as the most potent member of the commonly studied 3,3'-disubstituted benzidine series. Furthermore, DCB's unique activation pathway involving cytochrome P-450 species induced by the compound itself (auto-induction) [2], and the evidence that epoxidation may contribute to DCB activation but not benzidine activation [3], make the sulfate salt an indispensable tool for mechanistic toxicology studies. Procurement of high-purity DCB sulphate with documented impurity profiles is essential to avoid confounding by trace levels of the even more potent 3,5,3'-trichlorobenzidine or other chlorinated by-products.

Quote Request

Request a Quote for 3,3'-Dichlorobenzidine sulphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.